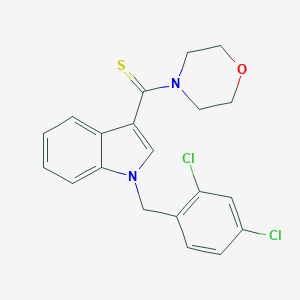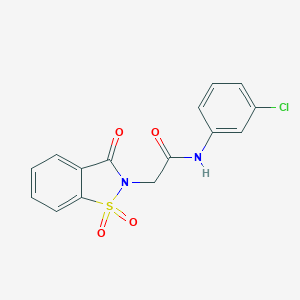
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, COTI-2, and has been found to exhibit promising anti-cancer properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the conversion of 3-chloroaniline to the final product through several steps.
Starting Materials
3-chloroaniline, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium sulfite, sodium hydroxide, 2-aminobenzenesulfonic acid, thionyl chloride, sodium bicarbonate, acetic acid, hydrogen peroxide, sodium chloride, ammonium chloride, acetic acid anhydride
Reaction
Step 1: Nitration of 3-chloroaniline with sulfuric acid and sodium nitrite to form 3-chloro-4-nitroaniline, Step 2: Reduction of 3-chloro-4-nitroaniline with sodium sulfite and sodium hydroxide to form 3-chloro-4-aminophenol, Step 3: Diazotization of 3-chloro-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt, Step 4: Coupling of the diazonium salt with 2-aminobenzenesulfonic acid to form 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol, Step 5: Reaction of 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol with thionyl chloride to form 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol, Step 6: Reaction of 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol with sodium bicarbonate to form 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride, Step 7: Reaction of 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride with acetic acid to form N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide, Step 8: Oxidation of N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide with hydrogen peroxide to form N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, Step 9: Purification of the final product through recrystallization using a mixture of sodium chloride and ammonium chloride and acetic acid anhydride
Mécanisme D'action
COTI-2 selectively targets mutant p53 proteins by binding to them and restoring their normal function. Mutant p53 proteins are often found in cancer cells and contribute to their growth and survival. By restoring the normal function of p53, COTI-2 induces apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
COTI-2 has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its selectivity for mutant p53 proteins. Additionally, COTI-2 has been found to inhibit tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using COTI-2 in lab experiments include its high yield and purity, as well as its selectivity for mutant p53 proteins. This makes it a reliable and effective tool for studying the effects of mutant p53 on cancer cells. However, the limitations of using COTI-2 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on COTI-2. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is the investigation of COTI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer therapy.
Applications De Recherche Scientifique
COTI-2 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target mutant p53 proteins, which are commonly found in many types of cancer. COTI-2 binds to mutant p53 proteins and restores their normal function, leading to apoptosis (cell death) in cancer cells. This mechanism of action makes COTI-2 a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUPIPVTFGSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

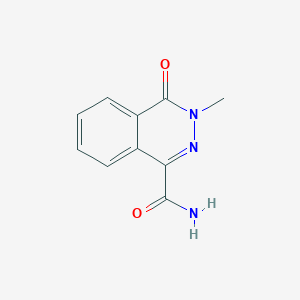
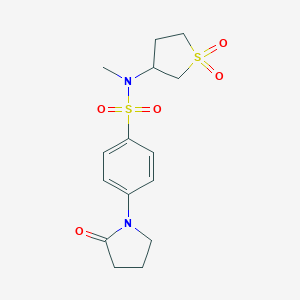
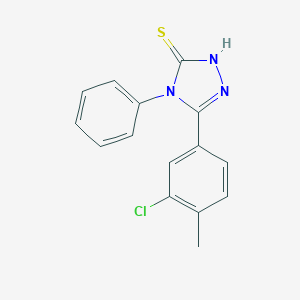
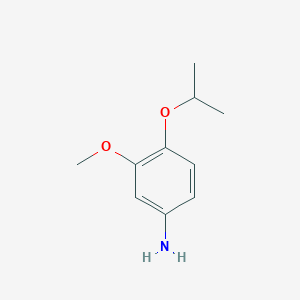
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
